(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Bone Disorder Treatment
Research conducted by Pelletier et al. (2009) on a compound with a similar 2-aminopyrimidine template targeted the Wnt beta-catenin cellular messaging system. This compound showed a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration, highlighting its potential in treating bone disorders (Pelletier et al., 2009).
Antimicrobial Activity
A study by Aggarwal et al. (2013) synthesized new compounds featuring the 4,6-dimethylpyrimidin-2-yl structure and evaluated them for their antimicrobial activity. These compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeasts, indicating their potential as antimicrobial agents (Aggarwal et al., 2013).
Antibacterial and Antifungal Properties
Merugu, Ramesh, and Sreenivasulu (2010) explored the antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, synthesized through microwave-assisted synthesis. These compounds showed considerable antibacterial activity, underlining the versatility of pyrimidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Potential Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized a series of novel schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. Their research suggests that compounds with pyrimidine structures could have applications as anticonvulsant agents, potentially contributing to new treatments for epilepsy (Pandey & Srivastava, 2011).
Anti-Hyperglycemic Evaluation
Moustafa et al. (2021) evaluated novel carboximidamides derived from cyanamides for their anti-hyperglycemic effects. Compounds with a pyrimidine moiety, including N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, showed significant decreases in serum glucose levels, indicating potential applications in diabetes treatment (Moustafa et al., 2021).
properties
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.ClH/c1-9-7-10(2)15-12(14-9)16-5-3-11(8-13)4-6-16;/h7,11H,3-6,8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQEZLRNRWHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.